3-Phospholene, 1-propoxy-, 1-oxide
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Overview
Description
3-Phospholene, 1-propoxy-, 1-oxide is a chiral organophosphorus compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a phosphorus atom within a five-membered ring, which is bonded to a propoxy group and an oxide group. The unique structure of this compound makes it a valuable target for research and application in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phospholene, 1-propoxy-, 1-oxide can be achieved through several methods. One common approach involves the resolution of racemic mixtures using diastereomeric complex formation. For instance, the compound can be prepared in optically active form by applying TADDOL derivatives and calcium salts of O,O’-dibenzoyl-(2R,3R)-tartaric acid . The reaction typically involves the use of solvents such as ethyl acetate and hexane, and the absolute configuration of the enantiomers can be determined by CD spectroscopy .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar resolution methods. The use of microwave-assisted alkylation of phosphonic ester-acid derivatives has also been explored for the efficient production of phosphonates, which can be further converted to the desired phospholene oxide .
Chemical Reactions Analysis
Types of Reactions: 3-Phospholene, 1-propoxy-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can participate in intramolecular aza-Wittig cyclization reactions and polymerization reactions .
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, triethylamine, and butylmethylimidazolium hexafluorophosphate. The reactions are often carried out under solvent-free microwave-assisted conditions, which enhance the efficiency and selectivity of the transformations .
Major Products Formed:
Scientific Research Applications
3-Phospholene, 1-propoxy-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various cyclization and polymerization reactions . In biology and medicine, its derivatives, such as phospha sugars, have shown promising anticancer properties . Additionally, the compound is used in the preparation of optically active P-stereogenic compounds, which are valuable in the development of new catalysts for homogenous catalytic reactions .
Mechanism of Action
The mechanism of action of 3-Phospholene, 1-propoxy-, 1-oxide involves its ability to form stable complexes with various reagents and catalysts. The phosphorus atom within the five-membered ring plays a crucial role in these interactions, facilitating the formation of cyclic intermediates and enhancing the reactivity of the compound . The molecular targets and pathways involved in its action include the formation of cyclic chlorophosphonium salts and the isomerization of 3-phospholene oxides to 2-phospholene oxides .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Phospholene, 1-propoxy-, 1-oxide include other alkoxy-3-phospholene oxides, such as 1-n-butyl-3-methyl-3-phospholene 1-oxide and 1-n-propoxy-3-methyl-3-phospholene 1-oxide .
Uniqueness: What sets this compound apart from its similar compounds is its unique propoxy group, which imparts distinct reactivity and selectivity in various chemical reactions. Additionally, its ability to form optically active enantiomers with high enantiomeric excess makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
5260-91-3 |
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Molecular Formula |
C7H13O2P |
Molecular Weight |
160.15 g/mol |
IUPAC Name |
1-propoxy-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C7H13O2P/c1-2-5-9-10(8)6-3-4-7-10/h3-4H,2,5-7H2,1H3 |
InChI Key |
JXPXGRUXZGPFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP1(=O)CC=CC1 |
Origin of Product |
United States |
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